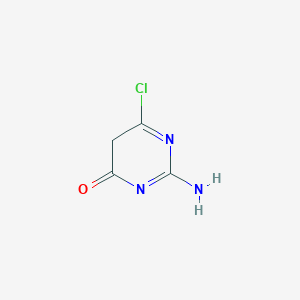
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学研究应用
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to have potential applications in various fields of scientific research. In medicine, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been studied for its anti-inflammatory and analgesic properties. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. In agriculture, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been tested as a herbicide and insecticide. In material science, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins. Physiologically, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been shown to reduce inflammation and pain in animal models. In cancer cells, N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide has been found to induce apoptosis and inhibit cell growth.
实验室实验的优点和局限性
One advantage of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of scientific research. However, one limitation of using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. One direction is the further investigation of its potential applications in medicine, particularly as a treatment for cancer. Another direction is the development of new materials using N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide as a building block. Additionally, the optimization of the synthesis method to improve the yield and purity of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide could lead to more efficient production of the compound for future research.
合成方法
The synthesis of N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide involves the reaction of 2-bromophenylamine with 2-nitrophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide.
属性
IUPAC Name |
N-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLMAWJUAAOAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)